molecular formula C17H12N2O B2387819 2-(2-Methylquinolin-4-yl)-1,3-benzoxazole CAS No. 64819-75-6

2-(2-Methylquinolin-4-yl)-1,3-benzoxazole

Cat. No. B2387819
CAS RN: 64819-75-6
M. Wt: 260.296
InChI Key: VNBISBHCJDXSMV-UHFFFAOYSA-N
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Description

“2-(2-Methylquinolin-4-yl)-1,3-benzoxazole” is a compound that contains a benzoxazole ring fused with a 2-methylquinolin-4-yl group . The benzoxazole ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure. In this case, those elements are carbon, nitrogen, and oxygen. The 2-methylquinolin-4-yl group is a type of quinoline, which is a class of compounds that have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylquinolin-4-yl)-1,3-benzoxazole” would be characterized by the presence of a benzoxazole ring fused with a 2-methylquinolin-4-yl group. The benzoxazole ring consists of a benzene ring fused with an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2-methylquinolin-4-yl group consists of a quinoline ring with a methyl group attached at the 2-position .

Scientific Research Applications

  • Luminescence Modulation in Lanthanide Complexes : A study by Shavaleev et al. (2009) explored the use of benzoxazole-substituted 8-hydroxyquinolines as ligands in lanthanide complexes. These complexes showed notable near-infrared luminescence, which can be modulated by modifying the chromophore units in the ligands (Shavaleev et al., 2009).

  • Regioselectivity in C(sp3)-H Alkylation of Amines : Research by Lahm and Opatz (2014) identified the benzoxazole moiety as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This highlights its potential in organic synthesis (Lahm & Opatz, 2014).

  • Antimicrobial Activity of Triazole Derivatives : Sumangala et al. (2010) synthesized a series of 1,2,3-triazoles containing the quinoline moiety. These compounds displayed significant antimicrobial activity, demonstrating the potential of benzoxazole derivatives in developing new antimicrobial agents (Sumangala et al., 2010).

  • Antitumor Activity of Quinazolinone Analogs : Al-Suwaidan et al. (2016) studied 3-benzyl-substituted-4(3H)-quinazolinones, some of which showed significant antitumor activity. The study offers insights into the potential use of benzoxazole derivatives in cancer therapy (Al-Suwaidan et al., 2016).

  • Synthesis and Antitumor Studies of Benzoxazolyl Hydrazones : Easmon et al. (2006) described the synthesis and antitumor activities of 2-benzoxazolylhydrazones. These compounds were effective inhibitors of leukemia, colon, and ovarian cancer cells, suggesting their potential in cancer treatment (Easmon et al., 2006).

  • Corrosion Inhibition Properties of Benzoxazoles : Kadhim et al. (2017) investigated the corrosion inhibition properties of benzoxazole derivatives on mild steel. These compounds showed significant inhibition efficiency, indicating their potential application in corrosion protection (Kadhim et al., 2017).

  • Anticonvulsant Evaluation of Benzothiazolylcarbamoyl Derivatives : Malik et al. (2013) synthesized and evaluated the anticonvulsant effects of benzothiazolylcarbamoyl derivatives. These compounds displayed significant anticonvulsant activity, highlighting their potential in epilepsy treatment (Malik et al., 2013).

properties

IUPAC Name

2-(2-methylquinolin-4-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBISBHCJDXSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylquinolin-4-yl)-1,3-benzoxazole

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